4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester
Overview
Description
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C13H7Cl2F3O4S2 and its molecular weight is 419.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
The chemistry of heterocyclic compounds, such as thiophene derivatives, plays a significant role in the synthesis of various heterocycles, which are crucial in medicinal chemistry and materials science. Gomaa and Ali (2020) reviewed the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives as building blocks for synthesizing various classes of heterocyclic compounds, highlighting the significance of these compounds in the synthesis of dyes and heterocyclic compounds with potential applications in various fields (Gomaa & Ali, 2020).
Environmental and Industrial Applications
The review by Goodwin et al. (2018) discusses the treatment options for reclaiming wastewater produced by the pesticide industry, indicating the importance of chemical compounds in environmental remediation. This highlights the broader applications of chemical synthesis in developing treatment solutions for industrial waste, suggesting a possible area where derivatives of thiophene carboxylic acid esters could find applications (Goodwin, Carra, Campo, & Soares, 2018).
Biological Applications
Carboxylic ester hydrolases play crucial roles in various biological processes, including the hydrolysis of carboxylic esters to produce alcohol and acid. Oh, Kim, and Kim (2019) provide a comprehensive review of bacterial carboxylic ester hydrolases, covering their active site, structure, function, and application. This review points to the potential of exploiting these enzymes in industrial applications, including their use in bioremediation and biocatalysis, which could be relevant for the research and development of new chemical compounds (Oh, Kim, & Kim, 2019).
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-3-chlorosulfonyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3O4S2/c1-22-12(19)9-10(24(15,20)21)8(11(23-9)13(16,17)18)6-2-4-7(14)5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWOTBMXNIBVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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